molecular formula C18H19ClN2O6S B11125736 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide

Cat. No.: B11125736
M. Wt: 426.9 g/mol
InChI Key: JTTMCZUQCKTMHX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chloromethoxybenzene sulfonamide group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multiple steps. One common approach starts with the preparation of the benzodioxole intermediate, followed by the introduction of the chloromethoxybenzene sulfonamide group. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzodioxole and chloromethoxybenzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(3-CHLORO-4-METHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H19ClN2O6S

Molecular Weight

426.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H19ClN2O6S/c1-11(21-28(23,24)13-4-6-15(25-2)14(19)8-13)18(22)20-9-12-3-5-16-17(7-12)27-10-26-16/h3-8,11,21H,9-10H2,1-2H3,(H,20,22)

InChI Key

JTTMCZUQCKTMHX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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